Tert-butyl N-[1-[(6-chloropyridin-3-yl)methyl]cyclobutyl]carbamate
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Overview
Description
Synthesis Analysis
The synthesis of Tert-butyl N-[1-[(6-chloropyridin-3-yl)methyl]cyclobutyl]carbamate was first reported in a 2015 patent application by Ionis Pharmaceuticals. The synthesis involves several steps, including the reaction of 6-chloropyridin-3-ylmethanol with cyclobutanecarboxylic acid and tert-butyl carbamate in the presence of a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC). The product is then purified using standard techniques such as column chromatography.Molecular Structure Analysis
The molecular formula of Tert-butyl N-[1-[(6-chloropyridin-3-yl)methyl]cyclobutyl]carbamate is C15H21ClN2O2. The InChI code is 1S/C15H21ClN2O2/c1-14(2,3)20-13(19)18-15(7-4-8-15)9-11-5-6-12(16)17-10-11/h5-6,10H,4,7-9H2,1-3H3,(H,18,19).Physical And Chemical Properties Analysis
The chemical structure of Tert-butyl N-[1-[(6-chloropyridin-3-yl)methyl]cyclobutyl]carbamate is C17H24ClN3O2, and its molecular weight is 341.85 g/mol. It is a white solid with a melting point of around 150-155°C. It is soluble in organic solvents such as dichloromethane, chloroform, and methanol, but only slightly soluble in water.Scientific Research Applications
Organic Synthesis and Chemical Reactions
Tert-butyl N-[1-[(6-chloropyridin-3-yl)methyl]cyclobutyl]carbamate is a valuable intermediate in organic synthesis. It is used in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, highlighting its importance in nucleoside analog synthesis (Ober et al., 2004). Another study demonstrated its use in catalyzed lithiation reactions, further showcasing its versatility in organic transformations (Ortiz et al., 1999).
Structural Characterization and Molecular Design
The compound plays a critical role in the structural characterization and design of novel chemical entities. Its crystal structure has been utilized to understand substitution patterns essential for designing molecules with desired biological or physical properties (Das et al., 2016). Furthermore, its derivatives have been explored for unique hydrogen and halogen bonding patterns, contributing to the fundamental understanding of molecular interactions (Baillargeon et al., 2017).
Potential Applications in Medicinal Chemistry
In medicinal chemistry, tert-butyl N-[1-[(6-chloropyridin-3-yl)methyl]cyclobutyl]carbamate derivatives have been synthesized as part of the search for new bioactive molecules. For instance, the synthesis of spirocyclopropanated analogues of known insecticides, highlighting the role of such intermediates in generating novel compounds with potential agrochemical applications (Brackmann et al., 2005).
Safety And Hazards
properties
IUPAC Name |
tert-butyl N-[1-[(6-chloropyridin-3-yl)methyl]cyclobutyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2/c1-14(2,3)20-13(19)18-15(7-4-8-15)9-11-5-6-12(16)17-10-11/h5-6,10H,4,7-9H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMGABBPIANHBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC1)CC2=CN=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-{1-[(6-chloropyridin-3-yl)methyl]cyclobutyl}carbamate |
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